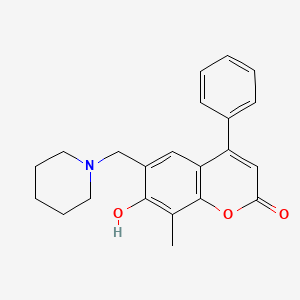![molecular formula C23H27N5O2 B11155499 3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11155499.png)
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with a unique structure that combines a benzotriazinone core with a piperazine ring substituted with a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzotriazinone core, followed by the introduction of the piperazine ring and the dimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of 3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: This compound shares structural similarities with the dimethylphenyl group but differs in its overall structure and functional groups.
Ethyl acetoacetate: While structurally different, this compound is used in similar synthetic applications and undergoes comparable chemical reactions.
Uniqueness
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.
特性
分子式 |
C23H27N5O2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C23H27N5O2/c1-17-7-5-10-21(18(17)2)26-13-15-27(16-14-26)22(29)11-6-12-28-23(30)19-8-3-4-9-20(19)24-25-28/h3-5,7-10H,6,11-16H2,1-2H3 |
InChIキー |
DRADBVPADZHNME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155416.png)
![2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B11155424.png)

![N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11155440.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B11155442.png)
![4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11155447.png)
![7,9,9-Trimethylbenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11155450.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan](/img/structure/B11155454.png)
![tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155458.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11155475.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11155478.png)
![ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155485.png)

